Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H11F3O4. It is known for its unique structural features, including the presence of trifluoromethyl and methoxy groups on the phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,4,5-trifluoro-3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,4-difluoro-3-methoxyphenyl)propanoate
- Ethyl 3-oxo-3-(2,4,5-trifluoro-3-hydroxyphenyl)propanoate
Uniqueness
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWXCRLEWADRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442207 |
Source
|
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-68-4 |
Source
|
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the synthesis described in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinoline-carboxylic acid. [] The research highlights its reaction with a protected heterocyclic amine, followed by subsequent reactions with triethyl orthoformate and a cyclic amine. These steps ultimately lead to the cyclization and formation of the final product. []
Q2: How does the use of this compound contribute to the efficiency of the synthesis compared to previous methods?
A2: The research paper emphasizes that employing this compound in this specific synthetic route offers significant advantages in terms of technological simplicity. [] Unlike previous methods, this approach avoids complex procedures, simplifying the production process and potentially reducing the cost of the final product. [] This highlights the practical implications of using this compound in large-scale production.
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